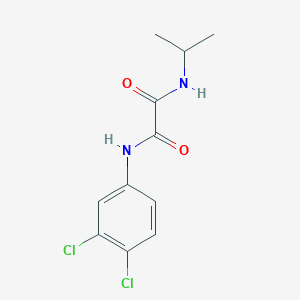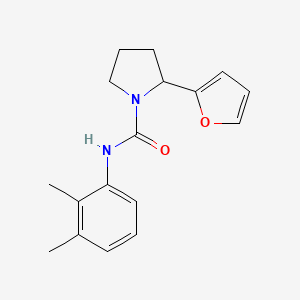
N-(3,4-dichlorophenyl)-N'-isopropylethanediamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-(3,4-dichlorophenyl)-N'-isopropylethanediamide and its derivatives often involves complex chemical processes. For example, the synthesis and characterization of thiourea derivatives involving the 3,4-dichlorophenyl component have been achieved through typical spectroscopic techniques, including IR and NMR, highlighting the methodological diversity in accessing compounds with dichlorophenyl motifs (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of derivatives of N-(3,4-dichlorophenyl)-N'-isopropylethanediamide has been elucidated through various techniques, including X-ray diffraction. These studies reveal complex structures, such as those showing trans-cis configurations in thiourea derivatives, demonstrating the intricate molecular geometries possible with the dichlorophenyl group (Yusof et al., 2010).
Chemical Reactions and Properties
Research into the chemical reactions of compounds with 3,4-dichlorophenyl components includes studies on the reactivity of aryldiazomethanes with chloranil, producing various compounds depending on the conditions. These reactions underscore the versatility and reactivity of the dichlorophenyl group in synthesizing novel compounds (Oshima & Nagai, 1980).
Physical Properties Analysis
The physical properties of N-(3,4-dichlorophenyl)-N'-isopropylethanediamide derivatives, such as solubility, melting points, and crystal structures, are critical for understanding their potential applications and behaviors in various environments. These properties are determined through spectroscopic methods and crystallography, providing insights into how these compounds interact with their surroundings.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for predicting the behavior of N-(3,4-dichlorophenyl)-N'-isopropylethanediamide derivatives in chemical reactions. Studies on reactions with aryldiazomethanes and chloranil, for instance, offer valuable information on the compound's utility in synthesizing novel materials and its potential reactivity patterns (Oshima & Nagai, 1980).
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
Researchers have synthesized and characterized various compounds structurally related to N-(3,4-dichlorophenyl)-N'-isopropylethanediamide, exploring their chemical properties and potential applications. For instance, the synthesis and characterization of N-(3,4-dichlorophenyl)-N′-(2,3 and 4-methylbenzoyl)thiourea derivatives demonstrated the versatility of these compounds in organic synthesis. The structural elucidation of these compounds was achieved using IR, 1H, and 13C NMR spectroscopy, and their molecular structures were confirmed through single crystal X-ray diffraction methods. This research contributes to the broader understanding of N-substituted phenyl compounds and their potential utility in various chemical contexts (Yusof, Jusoh, Khairul, & Yamin, 2010).
Biological and Environmental Impact
Investigations into the biological and environmental impacts of related compounds have provided insights into their behavior in living systems and their potential applications. For example, an enzyme from a soil bacterium was found to hydrolyze phenylcarbamate herbicides, including compounds structurally related to N-(3,4-dichlorophenyl)-N'-isopropylethanediamide. This study highlights the enzyme's ability to break down biologically active phenylcarbamates, suggesting potential applications in bioremediation and the development of environmentally friendly pesticide degradation strategies (Kearney & Kaufman, 1965).
Advanced Materials and Applications
Research has also extended to the use of related compounds in the development of advanced materials. For instance, the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers demonstrates the potential of N-substituted phenyl compounds in creating high-performance polymers. These materials exhibit remarkable thermal stability and solubility in various solvents, making them suitable for applications in electronics, aerospace, and other high-technology fields (Wang & Wu, 2003).
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-N'-propan-2-yloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-6(2)14-10(16)11(17)15-7-3-4-8(12)9(13)5-7/h3-6H,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWDJKLZSFNKLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-N'-(propan-2-yl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methoxyethyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B4581614.png)

![1-cyclopentyl-4-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4581621.png)

![5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B4581641.png)
![N-(4-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4581661.png)
![N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B4581669.png)
![2-{[2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol dihydrochloride](/img/structure/B4581677.png)

![N-(3-chlorophenyl)-N'-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B4581681.png)
![2-[({3-[N-(2,5-dihydroxybenzoyl)ethanehydrazonoyl]phenyl}amino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B4581692.png)
![7-(4-chlorobenzyl)-2-(methylthio)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4581700.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2-methylpiperidine](/img/structure/B4581705.png)